molecular formula C15H14F3N5 B5319448 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine

Cat. No. B5319448
M. Wt: 321.30 g/mol
InChI Key: ABIGMYUDEKWZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyridine derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. In addition, it has been shown to have high potency and selectivity for its target enzymes. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and toxicity.

Future Directions

There are several future directions for research on N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine. One of the potential applications of this compound is in the treatment of viral infections, such as COVID-19. It has been shown to inhibit the replication of certain viruses, including coronaviruses. In addition, further studies are needed to investigate the potential use of this compound in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to optimize the synthesis and formulation of this compound for improved bioavailability and toxicity.

Synthesis Methods

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been reported using different approaches. One of the commonly used methods involves the reaction of 2-amino-4-(3,3,3-trifluoropropyl)pyrimidine with 3-(bromomethyl)pyrazolo[1,5-a]pyridine in the presence of a base. Other methods include the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In addition, this compound has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5/c16-15(17,18)6-4-12-5-7-19-14(22-12)20-9-11-10-21-23-8-2-1-3-13(11)23/h1-3,5,7-8,10H,4,6,9H2,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIGMYUDEKWZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC3=NC=CC(=N3)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.